4-iodo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
4-IODO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring, a phenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the phenyl group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the Phenyl Group: This step may involve Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Attachment of the Sulfonamide Moiety: This can be done through sulfonation reactions, where sulfonyl chlorides react with amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-IODO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Sodium iodide (NaI) in acetone
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
4-IODO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins.
Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-IODO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . The pyridazine ring may also interact with nucleic acids or proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit diverse biological activities.
Sulfonamide Compounds: Other sulfonamide-based drugs, such as sulfanilamide, also exhibit enzyme inhibition properties.
Uniqueness
What sets 4-IODO-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE apart is its combination of a pyridazine ring with a sulfonamide moiety, which may offer unique binding properties and biological activities not seen in simpler compounds.
Properties
Molecular Formula |
C18H16IN3O3S |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
4-iodo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16IN3O3S/c19-15-6-8-16(9-7-15)26(23,24)20-12-13-25-18-11-10-17(21-22-18)14-4-2-1-3-5-14/h1-11,20H,12-13H2 |
InChI Key |
HBNJBEFZKFHKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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